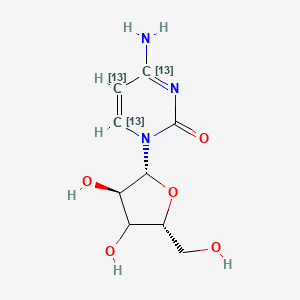
Cytarabine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytarabine-13C3 is a labeled form of cytarabine, a nucleoside analog used primarily in the treatment of leukemia. The compound is isotopically labeled with carbon-13, making it useful as an internal standard in mass spectrometry for the quantification of cytarabine . Cytarabine itself is a prodrug form of the DNA polymerase inhibitor cytarabine triphosphate, which is used in chemotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 involves the incorporation of carbon-13 isotopes into the cytarabine molecule. This is typically achieved through a series of chemical reactions that replace specific carbon atoms in the cytarabine structure with carbon-13 . The synthetic route generally involves the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Cytarabine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Cytarabine-13C3 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cytarabine and its metabolites.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Applied in the development and quality control of cytarabine-based pharmaceuticals.
作用機序
Cytarabine-13C3 exerts its effects by being incorporated into DNA during the S-phase of the cell cycle, thereby inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include DNA polymerase and various enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
Cytarabine: The unlabeled form of Cytarabine-13C3, used in chemotherapy.
Ancitabine: A prodrug of cytarabine with improved pharmacokinetic properties.
Enocitabine: Another derivative of cytarabine used clinically in Japan.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of cytarabine and its metabolites in various biological samples .
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7-,8-/m1/s1/i1+1,2+1,5+1 |
InChIキー |
UHDGCWIWMRVCDJ-QEDKJTRKSA-N |
異性体SMILES |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


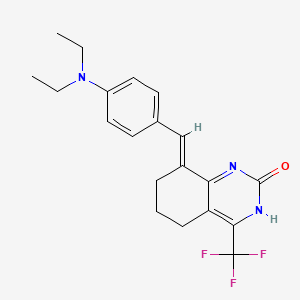
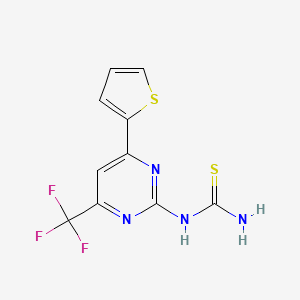
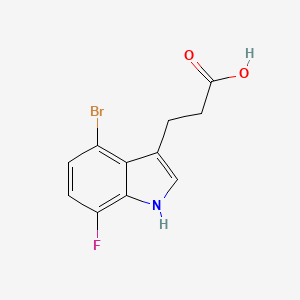
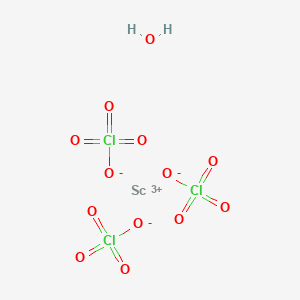
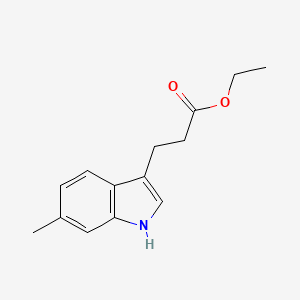
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
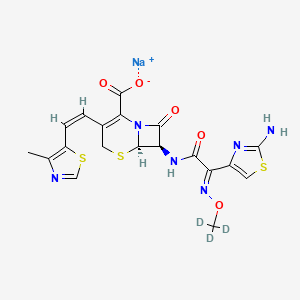
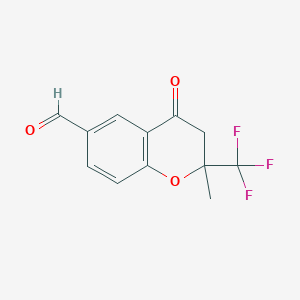
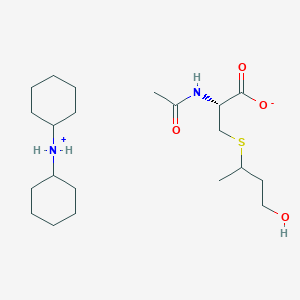
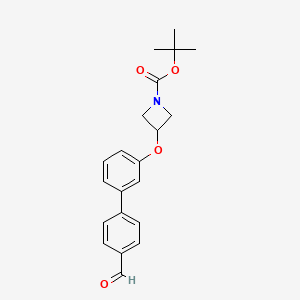
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)


